

# Pilabactam Sodium: A Technical Guide to Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Pilabactam sodium |           |
| Cat. No.:            | B10831553         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Pilabactam sodium** (formerly known as ANT3310) is a novel, broad-spectrum serine β-lactamase inhibitor (SBLi) belonging to the diazabicyclooctane (DBO) class. It is currently in clinical development in combination with the carbapenem antibiotic meropenem (MEM-ANT3310) for the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of **Pilabactam sodium**.

### **Discovery and Rationale**

The discovery of **Pilabactam sodium** was driven by the urgent need for new therapeutic agents to combat infections caused by carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii (CRAB), which have been identified as critical priority pathogens by the World Health Organization (WHO). While existing DBOs like avibactam and relebactam have shown efficacy against some CRE, they lack significant activity against CRAB, which is often mediated by OXA-type carbapenemases.

The development program for **Pilabactam sodium** aimed to create a DBO with a broader spectrum of activity, particularly against the class D OXA enzymes prevalent in CRAB. This was achieved through a medicinal chemistry campaign that led to the synthesis of a novel DBO



with a unique fluorine atom replacing the carboxamide group found in other DBOs. This structural modification is key to its expanded activity profile.

### **Mechanism of Action**

Pilabactam is a covalent, reversible inhibitor of serine  $\beta$ -lactamases. Its mechanism of action involves the acylation of the active site serine residue of the  $\beta$ -lactamase enzyme, rendering it inactive. This prevents the hydrolysis of the  $\beta$ -lactam ring of partner antibiotics, such as meropenem, thereby restoring their antibacterial activity.

The innovative structure of Pilabactam allows for potent inhibition of a wide range of serine β-lactamases, including:

- Class A: KPC (Klebsiella pneumoniae carbapenemase), CTX-M, TEM
- Class C: AmpC
- Class D: OXA-48, and notably, the OXA carbapenemases of A. baumannii (OXA-23, OXA-24/40, OXA-51, and OXA-58).

Pilabactam itself does not possess clinically significant intrinsic antibacterial activity. Its role is to act as a "protector" for the partner  $\beta$ -lactam antibiotic.







Click to download full resolution via product page

Mechanism of action of Meropenem in combination with Pilabactam.



## Preclinical Development In Vitro Activity

Pilabactam has demonstrated potent inhibitory activity against a wide range of purified serine β-lactamases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Enzyme    | Class | IC50 (nM)[1] |
|-----------|-------|--------------|
| KPC-2     | А     | 8            |
| CTX-M-15  | А     | 1 - 175      |
| TEM-1     | Α     | 1 - 175      |
| AmpC      | С     | 1 - 175      |
| OXA-48    | D     | 602          |
| OXA-23    | D     | 13           |
| OXA-24/40 | D     | 13           |
| OXA-51    | D     | 10           |
| OXA-58    | D     | 13           |

Table 1: In vitro inhibitory activity of Pilabactam (ANT3310) against various serine β-lactamases.

In combination with meropenem, Pilabactam restores its activity against a broad range of carbapenem-resistant Gram-negative isolates. The minimum inhibitory concentrations (MIC) for 90% of the organisms (MIC90) for the meropenem-Pilabactam combination are presented below.



| Organism (Resistance<br>Mechanism)                                                                                  | Meropenem MIC90 (μg/mL) [1] | Meropenem/Pilabactam (8<br>μg/mL) MIC90 (μg/mL)[1] |
|---------------------------------------------------------------------------------------------------------------------|-----------------------------|----------------------------------------------------|
| A. baumannii (n=905)                                                                                                | >32                         | 4                                                  |
| CRE (OXA-producing, n=252)                                                                                          | >32                         | 0.25                                               |
| CRE (KPC-producing, n=180)                                                                                          | >32                         | 0.5                                                |
| Table 2: In vitro potentiation of meropenem activity by Pilabactam (ANT3310) against carbapenem-resistant isolates. |                             |                                                    |

Pilabactam alone demonstrated no clinically significant antibacterial activity, with MIC50/90 values of >64/>64  $\mu$ g/mL against Enterobacterales and P. aeruginosa, and 64/>64  $\mu$ g/mL against A. baumannii[1].

### In Vivo Efficacy

The efficacy of the meropenem-Pilabactam combination has been evaluated in murine thigh and lung infection models.

In a neutropenic murine thigh infection model with an OXA-23 producing A. baumannii strain, intravenous administration of meropenem-Pilabactam resulted in a dose-dependent reduction in bacterial burden, with the highest doses reducing bacterial counts below the initial inoculum.

The combination was also efficacious in a murine lung infection model with an OXA-23 producing A. baumannii strain, demonstrating effective potentiation of meropenem in this more challenging infection model.

### **Preclinical Pharmacokinetics and Safety**

In preclinical studies, **Pilabactam sodium** exhibited pharmacokinetic parameters consistent with its intended use as an intravenously administered agent for hospital-acquired infections. In male Swiss albino mice, a 1 mg/kg intravenous dose resulted in a half-life (T1/2) of 0.64 hours, an area under the curve (AUC) of 412 ng·h/mL, and a clearance (CI) of 40 mL/min/kg[2].



In vitro safety pharmacology studies showed low cytotoxicity (IC50 > 100  $\mu$ M in HepG2 cells), no significant inhibition of the hERG potassium ion channel, and no genotoxicity in the Ames test[2].

## Clinical Development Phase 1 Clinical Trial

A Phase 1 clinical trial (NCT05905913) of MEM-ANT3310 has been successfully completed in healthy volunteers[3].

Study Design: The study was a three-part trial involving 72 healthy volunteers and was designed to evaluate the safety, tolerability, and pharmacokinetics of **Pilabactam sodium**[3].

- Part 1: Single Ascending Dose (SAD): Intravenous Pilabactam administered alone.
- Part 2: Multiple Ascending Doses (MAD): Intravenous Pilabactam administered alone.
- Part 3: Drug-Drug Interaction: Assessment of the pharmacokinetic interaction between
   Pilabactam and meropenem, and evaluation of the combination during multiple intravenous dosing.

#### Results:

- Safety and Tolerability: Pilabactam was well-tolerated at all doses, with no serious adverse events, dose-limiting toxicities, or clinically significant abnormalities reported[3].
- Pharmacokinetics: The pharmacokinetic parameters of Pilabactam were consistent with those observed in preclinical studies, with dose-dependent increases in exposure.
   Importantly, there was no mutual pharmacokinetic interaction between Pilabactam and meropenem, indicating compatible PK profiles[3].

Pharmacokinetic Parameters: Specific quantitative data (Cmax, AUC, T1/2, etc.) from the Phase 1 trial have not yet been publicly disclosed. This table will be updated as data becomes available.



| Data not yet available | Data not yet available                        | Data not yet available                                                                         |
|------------------------|-----------------------------------------------|------------------------------------------------------------------------------------------------|
| Data not yet available | Data not yet available                        | Data not yet available                                                                         |
| Data not yet available | Data not yet available                        | Data not yet available                                                                         |
| Data not yet available | Data not yet available                        | Data not yet available                                                                         |
| ]                      | Data not yet available Data not yet available | Data not yet available  Data not yet available  Data not yet available  Data not yet available |

Table 3:

Pharmacokinetic

parameters of

Pilabactam sodium in

healthy volunteers

(Phase 1,

NCT05905913). Data

pending publication.

### **Regulatory Status**

In 2020, the U.S. Food and Drug Administration (FDA) granted Qualified Infectious Disease Product (QIDP) designation to MEM-ANT3310 for the treatment of complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), hospital-acquired bacterial pneumonia (HABP), and ventilator-associated bacterial pneumonia (VABP)[3].

## **Experimental Protocols**In Vitro Enzyme Inhibition Assay (IC50 Determination)

A detailed, step-by-step protocol for the IC50 determination of Pilabactam against specific β-lactamases has not been fully published. However, based on available literature, the general methodology is as follows:

- Enzyme and Substrate Preparation: Purified serine β-lactamases (e.g., KPC-2, OXA-48, OXA-23) are obtained. A chromogenic β-lactam substrate, such as nitrocefin, is used to monitor enzyme activity.
- Inhibitor Preparation: **Pilabactam sodium** is serially diluted to a range of concentrations.







#### · Assay Procedure:

- The purified enzyme is pre-incubated with varying concentrations of Pilabactam for a defined period.
- The enzymatic reaction is initiated by the addition of the nitrocefin substrate.
- The rate of nitrocefin hydrolysis is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength.
- Data Analysis: The rate of hydrolysis at each Pilabactam concentration is compared to the uninhibited control. The IC50 value, the concentration of Pilabactam that inhibits 50% of the enzyme's activity, is calculated using non-linear regression analysis.





Click to download full resolution via product page

Workflow for IC50 determination of Pilabactam.

## **MIC Determination by Broth Microdilution**

The minimum inhibitory concentrations of meropenem in combination with a fixed concentration of Pilabactam are determined according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).



- Media and Reagent Preparation: Cation-adjusted Mueller-Hinton broth (CAMHB) is prepared. Meropenem is serially diluted, and Pilabactam is added to each dilution at a fixed concentration (e.g., 8 μg/mL).
- Inoculum Preparation: Bacterial isolates are cultured overnight on appropriate agar plates.
   Colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard.
   This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.
- Assay Procedure:
  - The serially diluted meropenem/Pilabactam solutions are dispensed into 96-well microtiter plates.
  - The standardized bacterial inoculum is added to each well.
  - The plates are incubated at 35-37°C for 16-20 hours.
- Reading the Results: The MIC is determined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

### **Murine Thigh Infection Model**

This model is used to assess the in vivo efficacy of antibacterial agents in a localized soft tissue infection.

- Animal Preparation: Mice (e.g., BALB/c) are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
- Inoculum Preparation: The challenge strain (e.g., OXA-23 producing A. baumannii) is grown to the mid-logarithmic phase, washed, and resuspended in saline to a specific CFU/mL.
- Infection: A defined volume of the bacterial suspension is injected into the thigh muscles of the anesthetized mice.
- Treatment: At a specified time post-infection, treatment with meropenem, Pilabactam, the combination, or vehicle control is initiated via an appropriate route (e.g., intravenous). Dosing is typically repeated at set intervals.



- Endpoint Measurement: At the end of the treatment period, mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The homogenates are serially diluted and plated on agar to determine the number of viable bacteria (CFU/thigh).
- Data Analysis: The reduction in bacterial load in the treatment groups is compared to the control group.



Click to download full resolution via product page

Workflow of the murine thigh infection model.

### **Murine Lung Infection Model**

This model simulates pneumonia to evaluate drug efficacy in a respiratory tract infection.

- Animal Preparation: Mice are typically rendered neutropenic as in the thigh infection model.
- Inoculum Preparation: A bacterial suspension is prepared as previously described.
- Infection: The bacterial suspension is administered directly to the lungs via intranasal or intratracheal instillation in anesthetized mice.
- Treatment: Treatment regimens are initiated at a set time post-infection.
- Endpoint Measurement: At the conclusion of the study, mice are euthanized, and the lungs are aseptically removed and homogenized. Bacterial burden (CFU/lung) is determined by plating serial dilutions of the lung homogenate.
- Data Analysis: The efficacy of the treatment is assessed by comparing the bacterial counts in the lungs of treated animals to those of the control group.

### **Conclusion and Future Directions**



**Pilabactam sodium** is a promising new serine β-lactamase inhibitor with a unique broad spectrum of activity that includes the problematic OXA-type carbapenemases of Acinetobacter baumannii. Preclinical data have demonstrated its potent ability to restore the activity of meropenem against a wide range of carbapenem-resistant Gram-negative bacteria. The successful completion of the Phase 1 clinical trial in healthy volunteers, demonstrating a favorable safety and pharmacokinetic profile, supports the continued clinical development of the meropenem-Pilabactam combination.

Future clinical trials will be crucial to establish the efficacy and safety of MEM-ANT3310 in patients with serious hospital-acquired infections. If successful, this combination has the potential to become a valuable new treatment option for infections caused by some of the most difficult-to-treat multidrug-resistant pathogens.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. antabio.com [antabio.com]
- 2. A Mouse Model of Acinetobacter baumannii-Associated Pneumonia Using a Clinically Isolated Hypervirulent Strain PMC [pmc.ncbi.nlm.nih.gov]
- 3. antabio.com [antabio.com]
- To cite this document: BenchChem. [Pilabactam Sodium: A Technical Guide to Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831553#pilabactam-sodium-discovery-and-development]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com